Product packaging for Methoxyphenylacetic acid(Cat. No.:CAS No. 1701-77-5)

Methoxyphenylacetic acid

Cat. No.: B175472
CAS No.: 1701-77-5
M. Wt: 166.17 g/mol
InChI Key: DIWVBIXQCNRCFE-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biological Research

The importance of methoxyphenylacetic acid in modern research is multifaceted, stemming from its utility as a synthetic precursor, an analytical tool, and a subject of biochemical investigation.

In organic synthesis, this compound serves as a fundamental building block. a2bchem.com Its favorable solubility and stability make it a preferred choice for constructing complex molecular architectures with high precision, often leading to enhanced yields and purity of the final products. chemimpex.com Researchers utilize it in the synthesis of a wide range of compounds, from non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics to fragrances and dyes. chemimpex.coma2bchem.comsolubilityofthings.com For instance, 4-methoxyphenylacetic acid is a precursor in the synthesis of the NSAID Diclofenac and is used to create hydroxylated (E)-stilbenes through reactions like the Perkin reaction. a2bchem.comsigmaaldrich.com

In the realm of analytical chemistry, this compound and its isomers are employed as standards in chromatographic techniques. chemimpex.comchemimpex.comsigmaaldrich.com This allows for the accurate quantification and identification of related compounds within complex mixtures, which is crucial for metabolic studies and quality control processes. chemimpex.com For example, α-methoxyphenylacetic acid has been investigated as a reagent for the detection of sodium ions. acs.org

From a biological perspective, the compound is studied for its role in various biochemical pathways. chemimpex.comchemimpex.com It has been identified as a metabolite in organisms like the fungus Aspergillus niger and certain plants. nih.gov Research into its biological activities includes its function as a plant growth retardant and its potential as a plasma biomarker for the early detection of non-small cell lung cancer. nih.govhimedialabs.commedchemexpress.com Furthermore, specific isomers, such as 3-methoxyphenylacetic acid, are investigated as phytotoxins produced by plant pathogens like Rhizoctonia solani, providing insights into disease mechanisms. medchemexpress.comnih.gov

Area of ResearchSpecific Application of this compoundKey Research Finding
Organic SynthesisPrecursor for PharmaceuticalsServes as a key intermediate in the synthesis of NSAIDs like Diclofenac and other therapeutic agents. chemimpex.coma2bchem.com
Organic SynthesisBuilding Block for AgrochemicalsUsed in the formulation of herbicides and pesticides. chemimpex.com
Analytical ChemistryChromatographic StandardUsed as a standard for the quantification and identification of related compounds in complex mixtures. chemimpex.comsigmaaldrich.com
Biochemical ResearchMetabolite StudiesIdentified as a metabolite in various organisms, including fungi and plants, and studied for its role in metabolic pathways. nih.govhmdb.ca
Biochemical ResearchBiomarker DiscoveryInvestigated as a potential plasma biomarker for early detection of non-small cell lung cancer. himedialabs.commedchemexpress.com
Biochemical ResearchPhytotoxin ResearchThe 3-isomer is a phytotoxin produced by Rhizoctonia solani, used to study plant-pathogen interactions. medchemexpress.comnih.gov

Isomeric Forms and Their Research Implications

The position of the methoxy (B1213986) group on the phenyl ring gives rise to three structural isomers: 2-methoxyphenylacetic acid (ortho), 3-methoxyphenylacetic acid (meta), and 4-methoxyphenylacetic acid (para). These isomers, while sharing the same molecular formula, exhibit distinct physical properties and have unique applications in research. The structural differences influence their chemical reactivity and biological interactions, leading to divergent research focuses for each isomer.

2-Methoxyphenylacetic Acid (ortho-isomer): This isomer is primarily used as a pharmaceutical intermediate and a building block in synthetic organic chemistry. biosynth.comhbhighwin.comfishersci.pt Its specific spatial arrangement allows for the synthesis of targeted molecular structures. It is noted for its stability, solubility, and long shelf life, making it a reliable compound for various laboratory applications. hbhighwin.comfishersci.pt

3-Methoxyphenylacetic Acid (meta-isomer): This isomer has been identified as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani. medchemexpress.comglpbio.com As a derivative of m-hydroxyphenylacetic acid, it is used in research to develop toxin-mediated bioassays to screen for resistance to rhizoctonia root rot. medchemexpress.com Studies have confirmed its ability to cause necrosis in tobacco leaves, which helps in elucidating the pathogenic mechanisms of the fungus. nih.gov

4-Methoxyphenylacetic Acid (para-isomer): This is perhaps the most widely studied isomer. It is a known intermediate for pharmaceuticals, including the synthesis of puerarin (B1673276) and dextromethorphan. himedialabs.comchemicalbook.com It serves as a versatile ligand in the synthesis of pharmacologically important metal complexes and is a reactant in organic reactions like the Perkin reaction. sigmaaldrich.com In biological research, it has been identified as a plant growth retardant and a potential biomarker for certain types of cancer. nih.govmedchemexpress.com It is also a metabolite found in organisms such as Aspergillus niger. nih.gov

IsomerCommon NameCAS NumberMelting Point (°C)Key Research Implications
2-Methoxyphenylacetic acido-Methoxyphenylacetic acid93-25-4 biosynth.com123 °C biosynth.comPharmaceutical intermediate; building block in synthetic chemistry. hbhighwin.comfishersci.pt
3-Methoxyphenylacetic acidm-Methoxyphenylacetic acid1798-09-0 chemicalbook.com65-69 °C chemicalbook.comPhytotoxin in Rhizoctonia solani; used in bioassays for disease resistance. medchemexpress.comglpbio.com
4-Methoxyphenylacetic acidp-Methoxyphenylacetic acid104-01-8 sigmaaldrich.com84-86 °C sigmaaldrich.comIntermediate for pharmaceuticals (puerarin, dextromethorphan); plant growth retardant; potential cancer biomarker. nih.govhimedialabs.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B175472 Methoxyphenylacetic acid CAS No. 1701-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-phenylacetic acid
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InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)
Source PubChem
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InChI Key

DIWVBIXQCNRCFE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID9020829
Record name 2-Methoxy-2-phenylacetic acid
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Molecular Weight

166.17 g/mol
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CAS No.

7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8
Record name Methoxyphenylacetic acid
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Record name Methoxyphenylacetic acid, (-)-
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Record name Benzeneacetic acid, .alpha.-methoxy-
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Record name (±)-(methoxy)phenylacetic acid
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Record name (S)-(-)-alpha-methoxyphenylacetic acid
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Record name Methoxy(phenyl)acetic acid
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Record name METHOXYPHENYLACETIC ACID
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Record name Methoxyphenylacetic acid
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Synthetic Methodologies and Advanced Chemical Transformations

Diverse Synthetic Routes for Methoxyphenylacetic Acid Derivatives

The synthesis of this compound derivatives can be achieved through various methodologies, each with distinct advantages and applications. These routes range from traditional organic reactions to modern biocatalytic and environmentally conscious processes.

Classical Organic Synthesis Approaches

Classical methods for synthesizing this compound derivatives often involve multi-step procedures. One common approach starts from a substituted benzaldehyde, such as p-nitrobenzaldehyde. This is first esterified and then methylated. Subsequent hydrogenation of the nitro group yields an amino-ester, which can be further modified. journals.co.za For instance, the Gattermann reaction on methyl α-methoxyphenylacetate has been attempted, although it resulted in the recovery of unchanged starting material. journals.co.za

Another classical route involves the Willgerodt-Kindler reaction, where p-methoxyacetophenone is reacted with sulfur and a secondary amine to produce a thioamide, which is then hydrolyzed to form p-methoxyphenylacetic acid. However, this method is often associated with the production of toxic hydrogen sulfide (B99878) and may result in low yields. google.com A cyanidation method, starting from p-methoxybenzyl chloride and reacting it with sodium cyanide followed by hydrolysis, is also a known synthetic pathway. google.com

A one-step synthesis of p-methoxyphenylacetic acid from methyl phenoxide has been developed, utilizing glyoxylic acid, a concentrated acid, iodine, and red phosphorus in glacial acetic acid. google.com This method is reported to be simpler, faster, and more cost-effective than traditional routes. google.com Additionally, α-methoxyphenylacetic acid and its p-chloro- and p-bromo-derivatives have been synthesized from the corresponding mandelic acids by reaction with sodium hydroxide (B78521) and dimethyl sulfate. osu.edu

The synthesis of specific derivatives, such as 2-(3,4-difluoro-2-methoxyphenyl)acetic acid, can be achieved through methods like Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, the bromination of 3,4-difluoro-2-methoxybenzene followed by a palladium-catalyzed cross-coupling with a glyoxylic acid derivative and subsequent hydrolysis can yield the desired product.

Starting MaterialKey ReagentsProductReference
p-NitrobenzaldehydeEsterification, Methylation, HydrogenationMethyl p-amino-α-methoxyphenylacetate journals.co.za
p-MethoxyacetophenoneSulfur, Secondary Amine, Hydrolysisp-Methoxyphenylacetic acid google.com
p-Methoxybenzyl chlorideSodium cyanide, Hydrolysisp-Methoxyphenylacetic acid google.com
Methyl phenoxideGlyoxylic acid, Concentrated acid, I₂, Red P, Acetic acidp-Methoxyphenylacetic acid google.com
Mandelic acidNaOH, Dimethyl sulfateα-Methoxyphenylacetic acid osu.edu
3,4-Difluoro-2-methoxybenzeneNBS, Glyoxylic acid derivative, Pd catalyst2-(3,4-Difluoro-2-methoxyphenyl)acetic acid

Enzymatic Synthesis and Biocatalysis in Stereoselective Production

Enzymatic methods offer a powerful tool for the stereoselective synthesis of this compound derivatives, which is crucial for pharmaceutical applications where a specific enantiomer is often desired. Lipases and proteases are commonly employed for the kinetic resolution of racemic mixtures, selectively hydrolyzing one enantiomer to achieve high enantiomeric excess.

For instance, Candida antarctica lipase (B570770) B (CALB) is a versatile enzyme used in the stereoselective acetylation of hemiacetals, which is a key step in the chemoenzymatic synthesis of deoxy sugar esters of α-methoxyphenylacetic acid. researchgate.nettaltech.ee This lipase can also be used for the resolution of diastereomeric deoxy sugar esters. researchgate.net The optimization of reaction conditions, such as pH and solvent polarity, is critical for maximizing the yield and enantiomeric excess.

Nitrilase-mediated hydrolysis of mandelonitrile (B1675950) and its derivatives is another significant biocatalytic route. nih.gov This method provides excellent enantioselectivity and allows for dynamic kinetic resolution, potentially leading to a 100% theoretical yield of the desired (R)-(-)-mandelic acid, a precursor for some this compound derivatives. nih.gov Immobilized enzymes, such as Bacillus subtilis ZJB-063, have been used for the biosynthesis of p-methoxyphenylacetic acid from p-methoxyphenylacetonitrile. nih.gov

EnzymeSubstrateProductKey FeatureReference
Lipases/ProteasesRacemic this compound derivativesEnantiomerically pure this compoundKinetic resolution
Candida antarctica lipase B (CALB)Hemiacetals and α-methoxyphenylacetic acidStereochemically pure deoxy sugar estersStereoselective acetylation researchgate.nettaltech.ee
NitrilaseMandelonitrile derivatives(R)-(-)-Mandelic acidHigh enantioselectivity, Dynamic kinetic resolution nih.gov
Immobilized Bacillus subtilis ZJB-063p-Methoxyphenylacetonitrilep-Methoxyphenylacetic acidBiosynthesis nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, recyclable catalysts, and more efficient reaction pathways. pmarketresearch.com

One example is the use of a heterogeneous acid catalyst, Amberlyst-15, for the esterification of 4-methoxyphenylacetic acid. gcsu.edu This solid acid catalyst can be recovered and reused, minimizing waste compared to traditional homogeneous acid catalysts like corrosive mineral acids. gcsu.edu The reaction is performed under mild conditions and aims to reduce the use of excess reagents. gcsu.edu

The development of bio-based feedstocks, such as bio-based acetic acid from biomass fermentation, is another green chemistry approach, although the cost can be a limiting factor. pmarketresearch.com Tandem catalysis, where multiple reaction steps are combined in a single pot, also represents a more efficient and greener synthetic strategy. For example, α-methoxyphenylacetic acid can be produced directly from styrene (B11656) and methanol (B129727) using Co₃O₄/CuCo₂O₄ heterostructures as a heterogeneous catalyst. researchgate.net This process integrates styrene epoxidation and the subsequent nucleophilic ring-opening of styrene oxide in a tandem sequence. researchgate.net

Industrial production is also exploring the use of continuous flow reactors, which offer better control over reaction conditions, leading to higher yields and purity, and reducing waste.

Reactivity Profiles and Derivatization Strategies

The carboxylic acid and the methoxy-substituted phenyl ring are the primary functional groups that dictate the reactivity of this compound, allowing for a variety of derivatization strategies. cymitquimica.com

Esterification Reactions

Esterification is a common transformation of this compound, often employed to create derivatives with specific properties or to act as a protecting group. cymitquimica.combiosynth.com For example, methyl 4-methoxyphenylacetate (B8689602) can be prepared by reacting 4-methoxyphenylacetic acid with dimethyl carbonate using a mesoporous sulfated zirconia catalyst. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Another method involves refluxing the acid with methanol and hydrogen chloride. journals.co.za

The esterification of 4-methoxyphenylacetic acid with 4-ethylphenol, catalyzed by a heterogeneous acid catalyst like Amberlyst-15, is used to produce chemicals with floral scents for the perfume industry. gcsu.edu (R)-(−)-α-Methoxyphenylacetic acid is used as a chiral derivatizing agent to convert enantiomers into diastereoisomers, which can then be separated and analyzed, for example, by HPLC. sigmaaldrich.com A specific derivative, N-succinimidyl-2-(S)-methoxy-2-phenylacetic acid ester (SMPA), is a chiral derivatizing reagent designed to react with primary amines. nih.gov

Amidation Reactions

Amidation is another key derivatization strategy for this compound, leading to the formation of amides with a wide range of biological activities. cymitquimica.combiosynth.com For instance, α-methoxy-p-tolylacetamide can be prepared from the corresponding ester by heating it with ethanolic ammonia (B1221849) in a sealed tube. journals.co.za

Direct amidation of 4-methoxyphenylacetic acid with aniline (B41778) can be achieved using urea (B33335) as the nitrogen source and either magnesium nitrate (B79036) or imidazole (B134444) as a catalyst, yielding the corresponding anilide in high yields. rsc.org this compound can also be used as a chiral derivatizing agent for the assignment of the absolute configuration of cyclic secondary amines by forming diastereomeric amides that can be analyzed by NMR. nih.gov Studies have shown that N-methyl-phenylacetamide derivatives of α-methoxyphenylacetic acid exhibit stronger fungicidal activities than the corresponding methyl ester derivatives. jst.go.jp

Oxidation and Reduction Pathways

This compound, like other carboxylic acids, can undergo both oxidation and reduction reactions, yielding a variety of products depending on the reagents and reaction conditions. chemicalbook.com These transformations are fundamental in organic synthesis, allowing for the introduction of new functional groups and the creation of diverse molecular architectures.

Oxidation:

The oxidation of this compound can be achieved using strong oxidizing agents. chemicalbook.com A kinetic study of the oxidation of 4-methoxyphenylacetic acid with potassium 12-tungstocobalt(III)ate revealed that the reaction proceeds through a rate-determining electron transfer, followed by a rapid decarboxylation to form a 4-methoxybenzyl radical. rsc.org The study found that the ionization of the carboxylic group significantly accelerates the rate of decarboxylation. rsc.org Specifically, the rate constant for the reaction with the deprotonated form (AnCH₂CO₂⁻) is nearly 30 times higher than with the protonated form (AnCH₂CO₂H). rsc.org This suggests that the electron removal from the aromatic ring is concerted with an intramolecular side-chain to nucleus electron transfer, directly forming a carboxyl radical that then decarboxylates. rsc.org

Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can also be employed. For instance, the oxidation of 2-(2-amino-3-methoxyphenyl)acetic acid can lead to the formation of 2-(2-nitro-3-methoxyphenyl)acetic acid. In the case of (5-Chloro-2-methoxyphenyl)acetic acid methyl ester, oxidation can yield the corresponding carboxylic acid or ketone derivatives.

Reduction:

The carboxylic acid group of this compound can be reduced to an alcohol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically used for this transformation. For example, the reduction of 2-(2-amino-3-methoxyphenyl)acetic acid with a suitable reducing agent can produce 2-(2-amino-3-methoxyphenyl)ethanol. Similarly, the ester group in (5-Chloro-2-methoxyphenyl)acetic acid methyl ester can be reduced to an alcohol.

Table 1: Summary of Oxidation and Reduction Reactions

Reaction Type Starting Material Reagent(s) Major Product(s)
Oxidation 4-Methoxyphenylacetic acid Potassium 12-tungstocobalt(III)ate 4-Methoxybenzyl radical
Oxidation 2-(2-Amino-3-methoxyphenyl)acetic acid Strong oxidizing agents (e.g., KMnO₄) 2-(2-Nitro-3-methoxyphenyl)acetic acid
Oxidation (5-Chloro-2-methoxyphenyl)acetic acid methyl ester Oxidizing agents (5-Chloro-2-methoxyphenyl)acetic acid, ketones
Reduction 2-(2-Amino-3-methoxyphenyl)acetic acid LiAlH₄ or NaBH₄ 2-(2-Amino-3-methoxyphenyl)ethanol
Reduction (5-Chloro-2-methoxyphenyl)acetic acid methyl ester Reducing agents (5-Chloro-2-methoxyphenyl)methanol

Substitution Reactions of Halogenated Derivatives

Halogenated derivatives of this compound are valuable intermediates in organic synthesis, as the halogen atom can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the aromatic ring.

The substitution of the methoxy (B1213986) group itself can occur through nucleophilic substitution reactions. For instance, nucleophiles like halides or amines can replace the methoxy group under appropriate conditions.

In the case of halogenated derivatives, such as (5-Chloro-2-methoxyphenyl)acetic acid methyl ester, the chloro group can be substituted by nucleophiles like amines or thiols. This leads to the formation of products such as (5-Chloro-2-methoxyphenyl)acetamide or (5-Chloro-2-methoxyphenyl)thioether.

A patent describes a method for preparing this compound that involves the hydrolysis of a cyano group followed by a substitution reaction of a halogen atom. google.com The patent specifies reaction conditions for the hydrolysis of different halogens (chlorine, bromine, and iodine), indicating the feasibility of these substitution reactions. google.com

Furthermore, the synthesis of halogen-substituted 1,5-benzothiazepine (B1259763) derivatives has been reported, highlighting the utility of halogenated precursors in building complex heterocyclic systems. mdpi.com The Sandmeyer reaction has been employed to convert an amino group on a methoxy-substituted ring to various halogens (fluoro, chloro, bromo, and iodo). nih.gov

Table 2: Examples of Substitution Reactions

Halogenated Derivative Nucleophile Product
(5-Chloro-2-methoxyphenyl)acetic acid methyl ester Amines (5-Chloro-2-methoxyphenyl)acetamide
(5-Chloro-2-methoxyphenyl)acetic acid methyl ester Thiols (5-Chloro-2-methoxyphenyl)thioether
Halogenated methoxybenzyl derivatives Sodium cyanide (followed by hydrolysis) This compound derivatives

Synthesis of Metal Complexes and Coordination Chemistry

This compound and its derivatives can act as ligands in coordination chemistry, forming complexes with various metal ions. The carboxylate group of the acid can coordinate to metal centers, leading to the formation of metal carboxylates with interesting structural and electronic properties.

Several studies have reported the synthesis and characterization of metal complexes of this compound. For example, titanocene(IV) complexes with 3-methoxyphenylacetic acid and 4-methoxyphenylacetic acid have been synthesized and characterized. researchgate.net These complexes have been investigated for their potential biological activities. researchgate.net

The synthesis of cobalt, and tin complexes of o-methoxyphenylacetic acid has also been described. researchgate.net These complexes were characterized by single-crystal X-ray diffraction and evaluated for their biological potential. researchgate.net The study concluded that the synthesized compounds showed activities comparable to standard drugs. researchgate.net

4-Methoxyphenylacetic acid has been used as a ligand to synthesize pharmacologically important dinuclear gallium(III) and phenyltin(IV) carboxylate metal complexes. chemicalbook.com The coordination of the carboxylate group to the metal ions is a key feature of these complexes. The disappearance of the -OH stretching band in the IR spectra of the metal complexes compared to the free ligand is evidence of deprotonation and coordination with the metal ion.

Table 3: Metal Complexes of this compound

Ligand Metal Ion(s) Resulting Complex Type
3-Methoxyphenylacetic acid Ti(IV) Titanocene(IV) carboxylate
4-Methoxyphenylacetic acid Ti(IV) Titanocene(IV) carboxylate
o-Methoxyphenylacetic acid Co, Sn Metal carboxylates
4-Methoxyphenylacetic acid Ga(III), Sn(IV) Dinuclear metal carboxylates

Stereochemistry and Chiral Applications in Synthesis

α-Methoxyphenylacetic Acid as a Chiral Building Block

In the realm of organic synthesis, chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. α-Methoxyphenylacetic acid is utilized as such a building block, often sourced from the "chiral pool"—a collection of readily available, inexpensive chiral compounds from natural sources. tcichemicals.com Its defined stereochemistry is transferred to the target molecule, making it a valuable starting material for the enantioselective synthesis of complex structures, such as alkaloids. rsc.org

The application of (S)-(+)-α-Methoxyphenylacetic acid as a reactant has been documented in the synthesis of several biologically active molecules. sigmaaldrich.com For instance, it is a precursor in the synthesis of acyclonucleoside phosphonates, which are analogues of the antiviral drug adefovir (B194249). It has also been used in preparing labeled discodermolide for studies on its binding to tubulin and in the synthesis of 10-isocyano-4-cadinene, a compound investigated for antifouling properties. sigmaaldrich.com These applications underscore its role as a versatile starting material for creating molecules with specific three-dimensional arrangements and biological functions.

Chiral Derivatizing Agents (CDAs) in Stereochemical Assignment

One of the most critical tasks in stereochemistry is the determination of the absolute configuration of a chiral molecule. Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react with the compound of unknown stereochemistry (the analyte) to form a pair of diastereomers. nih.gov Because diastereomers have different physical properties, they can be distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. nih.govtcichemicals.com

α-Methoxyphenylacetic acid (MPA) is an effective CDA, particularly for determining the absolute configuration of chiral alcohols and amines. tcichemicals.comillinois.edu It is considered a more efficient alternative to other agents in some cases because it is less prone to racemization. illinois.edu The reaction of a racemic or enantiomerically enriched alcohol or amine with a single enantiomer of MPA (e.g., (R)-MPA) produces two diastereomeric esters or amides. The distinct signals of these diastereomers in the NMR spectrum allow for the determination of the original compound's absolute configuration. tcichemicals.comresearchgate.net

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Determination

The use of MPA in NMR spectroscopy for assigning absolute configuration is a well-established technique, often referred to as a modified Mosher's method. illinois.edunih.gov The underlying principle relies on the magnetic anisotropy of the phenyl group within the MPA moiety. illinois.edu When the MPA derivative is analyzed by ¹H NMR, the phenyl group creates a shielding or deshielding effect on the nearby protons of the alcohol or amine substrate. illinois.edu

The procedure involves several key steps:

Derivatization : The chiral alcohol or amine is reacted separately with both the (R) and (S) enantiomers of MPA to form two different diastereomeric esters or amides. nih.gov

NMR Analysis : The ¹H NMR spectra of both diastereomers are recorded. tcichemicals.com

Chemical Shift Comparison : The chemical shifts (δ) of the protons in the substrate portion of the molecule are compared between the two diastereomers. A key value, Δδ (defined as δS - δR), is calculated for each proton. researchgate.net

The sign of the Δδ value (positive or negative) for protons on either side of the stereocenter correlates directly to their spatial arrangement relative to the MPA's phenyl group. By analyzing the pattern of these Δδ values, a conformational model can be constructed, which allows for the unambiguous assignment of the absolute configuration (R or S) of the original stereocenter. tcichemicals.comillinois.edu

ParameterDescription
Analyte Chiral alcohol or amine with unknown absolute configuration.
Derivatizing Agent (R)- and (S)-α-Methoxyphenylacetic acid (MPA).
Product A pair of diastereomeric MPA esters or amides.
Technique ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.
Key Measurement Chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.
Principle Anisotropic effect (shielding/deshielding) of the MPA phenyl group.
Outcome Unambiguous determination of the analyte's absolute configuration.

Asymmetric Synthesis Utilizing Methoxyphenylacetic Acid and its Derivatives

Asymmetric synthesis, also known as enantioselective synthesis, refers to chemical reactions that preferentially produce one enantiomer or diastereomer over another. chiralpedia.com this compound and its derivatives are instrumental in this field, primarily through their use as chiral auxiliaries or as starting materials for more complex chiral ligands and catalysts.

Substituted derivatives of this compound have been employed in the synthesis of significant natural products. For example, 3-bromo-4-methoxyphenylacetic acid is a key intermediate in the synthesis of the antimitotic agent Combretastatin A-4, the marine natural product Verongamine, and model systems of the antibiotic Vancomycin. nih.gov

Enantioselective Synthesis of Biologically Active Compounds

The ultimate goal of many asymmetric syntheses is the production of biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. tcichemicals.com The use of this compound facilitates the creation of these enantiomerically pure substances.

Research has demonstrated its role in synthesizing a variety of bioactive molecules. sigmaaldrich.comnih.gov The defined stereochemistry of MPA is leveraged to control the formation of new stereocenters during the reaction sequence, ensuring the final product is obtained with high enantiomeric purity. This approach is crucial in medicinal chemistry and drug development, where stereochemical control is paramount. semanticscholar.org

Biologically Active CompoundPrecursorSynthetic Utility
Combretastatin A-43-bromo-4-methoxyphenylacetic acidAntimitotic agent synthesis. nih.gov
Verongamine3-bromo-4-methoxyphenylacetic acidNatural product synthesis. nih.gov
Vancomycin-type systems3-bromo-4-methoxyphenylacetic acidAntibiotic model synthesis. nih.gov
Acyclonucleoside phosphonates(S)-(+)-α-Methoxyphenylacetic acidSynthesis of adefovir analogues. sigmaaldrich.com

Chiral Auxiliary Applications

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. scielo.org.mx After the desired stereocenter has been created, the auxiliary is removed. α-Methoxyphenylacetic acid, sometimes referred to as Trost's chiral acid, can function in this capacity. sigmaaldrich.com By covalently attaching MPA to an achiral substrate, a chiral intermediate is formed. The steric and electronic properties of the MPA auxiliary then guide the approach of a reagent to one face of the substrate over the other, leading to a highly diastereoselective reaction. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. This strategy is a powerful tool for constructing complex chiral molecules with a high degree of stereochemical precision. tcichemicals.com

Biological Activities and Mechanistic Investigations

Anti-inflammatory Effects and Related Biological Pathways

The potential for methoxyphenylacetic acid and its derivatives to modulate inflammatory pathways has been an area of interest, drawing comparisons to known non-steroidal anti-inflammatory drugs (NSAIDs) that target key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govyoutube.com The two main isoforms, COX-1 and COX-2, are primary targets for NSAIDs. nih.govyoutube.com

Direct experimental studies detailing the interaction of this compound with COX-1 and COX-2 enzymes are not extensively available in the reviewed literature. However, research on structurally related compounds provides some insight. For instance, a study on oxyprenylated cinnamic acids, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, demonstrated inhibitory effects on both COX-1 activity and the expression of COX-2. nih.gov Specifically, certain semi-synthetic analogues of this compound were found to completely suppress COX-2 expression in monocytes stimulated with lipopolysaccharide (LPS). nih.gov While these findings pertain to a different molecule, the shared methoxyphenyl core suggests a potential area for future investigation into this compound's own COX-inhibitory capabilities.

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are crucial signaling molecules that drive the inflammatory response. The inhibition of these cytokines is a key therapeutic strategy for many inflammatory diseases.

Specific data on the direct inhibition of TNF-α and IL-6 by this compound is limited in the current body of research. However, studies on other novel carboxylic acid derivatives highlight the potential for this class of compounds to modulate cytokine activity. For example, a study on a pyrrole-based propanoic acid derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory effects. mdpi.com In a systemic inflammation model, repeated treatment with this compound significantly decreased serum levels of TNF-α. mdpi.com This was accompanied by a significant increase in the anti-inflammatory cytokine TGF-β1, indicating a selective immunomodulatory mechanism. mdpi.com These findings underscore the therapeutic potential of targeting cytokine pathways with novel carboxylic acid compounds, a category that includes this compound.

Antioxidant Properties and Free Radical Scavenging Mechanisms

Antioxidants protect cells from damage caused by reactive oxygen species (ROS) or free radicals. Phenolic acids are a well-known class of antioxidants, and their activity is often linked to their chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. pan.olsztyn.plnih.gov

The primary mechanisms by which antioxidants neutralize free radicals are through hydrogen atom transfer (HAT) or single electron transfer (SET). scripps.edulifeboat.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. scripps.edulifeboat.com The presence of electron-donating groups, such as a methoxy group (-OCH3), on an aromatic ring can enhance this activity. pan.olsztyn.plstackexchange.com

The methoxy group in this compound is considered an electron-donating group from a resonance perspective, which can increase electron density within the aromatic ring. stackexchange.com This property is crucial for antioxidant activity, as it can facilitate the donation of a hydrogen atom or an electron to stabilize free radicals. Studies on various phenolic acids have shown that structural features, such as the presence and position of hydroxyl and methoxy groups, significantly influence their radical-scavenging capabilities. pan.olsztyn.plnih.gov For example, the presence of two methoxy moieties was found to increase the radical-scavenging activity of syringic acid compared to p-hydroxybenzoic acid. pan.olsztyn.pl While direct experimental validation of the specific HAT or SET mechanisms for this compound is not detailed in the available literature, its chemical structure suggests it likely engages in these antioxidant pathways.

Antimicrobial Activity and Microbial Membrane Disruption

The search for new antimicrobial agents is a critical area of research. Some organic acids and phenolic compounds have demonstrated notable antimicrobial properties.

Direct studies focusing specifically on the antimicrobial activity of this compound are scarce. However, research on the closely related compound, phenylacetic acid (PAA), has shown it possesses good antibacterial activity against various plant pathogens, including Agrobacterium tumefaciens. nih.govresearchgate.net The proposed mechanism for PAA involves the disruption of cell membrane integrity, leading to the leakage of intracellular components like nucleic acids and proteins, and the inhibition of total protein synthesis. nih.govresearchgate.net

Furthermore, studies on other natural methoxyphenol compounds, such as eugenol (B1671780) and vanillin, have demonstrated significant antimicrobial activity against common foodborne pathogens and spoilage bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov Eugenol, in particular, showed high microbial growth inhibition percentages against several bacterial strains. nih.gov The structural similarities suggest that this compound could potentially exert its own antimicrobial effects, possibly through mechanisms involving the disruption of microbial membranes, an area that warrants further investigation.

Anticancer Potential and Apoptosis Induction

Investigating the potential of compounds to inhibit cancer cell growth and induce programmed cell death, or apoptosis, is a cornerstone of oncology research. mdpi.comoaepublish.com

While research specifically on this compound is limited, studies on the closely related compound, methoxyacetic acid (MAA), have provided significant findings regarding its anticancer potential, particularly against prostate cancer. nih.govnih.gov MAA has been shown to suppress the growth of human prostate cancer cells in a dose-dependent manner by inducing both cell cycle arrest and apoptosis. nih.govnih.gov The induction of apoptosis by MAA was linked to the downregulation of an anti-apoptotic gene, leading to the activation of caspases 7 and 3, which are key executioners of the apoptotic process. nih.gov

In one study, 4-Methoxyphenylacetic acid was among several methoxy-substituted cyclic compounds assessed for their cytotoxic potential against estrogen receptor (ER)-negative human breast cancer cells (MDA-MB-231 and SKBr3). biocrick.com Additionally, 2-(4-Methoxyphenyl)acetic acid has been identified as a plasma metabolite that may serve as a biomarker for discriminating between non-small cell lung cancer (NSCLC) and healthy controls, with some research suggesting it may have a protective role in preventing lung cancer development. medchemexpress.comchemsrc.com

CompoundCancer Cell LineObserved EffectMechanism
Methoxyacetic Acid (MAA)LNCaP (Prostate)Growth inhibition, Apoptosis inductionActivation of caspases 7 and 3 nih.gov
Methoxyacetic Acid (MAA)C4-2B (Prostate)Growth inhibition, Apoptosis inductionActivation of caspases 7 and 3 nih.gov
Methoxyacetic Acid (MAA)PC-3 (Prostate)Growth inhibition, Apoptosis inductionActivation of caspases 7 and 3 nih.gov
Methoxyacetic Acid (MAA)DU-145 (Prostate)Growth inhibition, Apoptosis inductionActivation of caspases 7 and 3 nih.gov
4-Methoxyphenylacetic acidMDA-MB-231 (Breast)Assessed for cytotoxic potential biocrick.comNot specified
4-Methoxyphenylacetic acidSKBr3 (Breast)Assessed for cytotoxic potential biocrick.comNot specified
2-(4-Methoxyphenyl)acetic acidNon-Small Cell Lung Cancer (NSCLC)Potential protective role, biomarker medchemexpress.comchemsrc.comNot specified

Enzyme Inhibition Studies

The ability of chemical compounds to inhibit the activity of specific enzymes is a key area of pharmacological research. The following sections explore the inhibitory effects of this compound on several important enzymes.

Lipoxygenases are a family of enzymes that play a significant role in the inflammatory process through the metabolism of fatty acids. Inhibition of these enzymes is a target for anti-inflammatory drug development.

Based on a review of the available scientific literature, there are no direct studies that have evaluated the inhibitory activity of this compound on lipoxygenase enzymes. While related classes of compounds, such as other aryl-acetic acids, have been investigated as lipoxygenase inhibitors, specific data for this compound is not present in the reviewed sources.

Acetylcholinesterase and butyrylcholinesterase are critical enzymes in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of various neurological conditions.

A thorough search of scientific literature revealed no studies concerning the inhibitory effects of this compound on either acetylcholinesterase or butyrylcholinesterase.

Trypsin is a serine protease found in the digestive system, where it helps to break down proteins. Trypsin inhibitors are of interest for their potential therapeutic applications.

There is no scientific literature available from the conducted searches that reports on the investigation of this compound as a trypsin inhibitor.

α-Glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars, playing a key role in carbohydrate digestion and glucose absorption. Inhibitors of this enzyme are a therapeutic strategy for managing type 2 diabetes.

No research studies were identified that have specifically examined the α-glucosidase inhibitory activity of this compound.

Interactions with Specific Molecular Targets and Receptors

Understanding the interaction of a compound with specific molecular targets and receptors is fundamental to elucidating its mechanism of action. This compound has been identified as a plasma metabolite and may have a protective role in preventing lung cancer, though the specific molecular targets for this action have not been elucidated. medchemexpress.com

While direct, experimentally proven molecular targets for this compound are not extensively documented, computational predictions suggest potential interactions. It is important to note that these are theoretical targets and have not been validated through experimental assays.

Table 1: Predicted Molecular Targets of this compound

Target Name Probability Model Accuracy
Nuclear factor NF-kappa-B p105 subunit 93.41% 96.09%

Data based on computational predictions.

Similarly, predictive models have suggested potential binding affinities for various receptors, though these require experimental confirmation.

Table 2: Predicted Receptor Binding of this compound

Receptor Binding Prediction
Androgen receptor 71.36%
Thyroid receptor 86.33%
Glucocorticoid receptor 95.87%
Aromatase 93.79%

Data based on computational predictions.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation and purity verification of methoxyphenylacetic acid. High-performance liquid chromatography, thin-layer chromatography, and gas chromatography are routinely employed for these purposes. mdpi.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound and its derivatives. nih.govsigmaaldrich.com Reversed-phase HPLC methods are particularly common. For instance, a method developed for monitoring the synthesis of 4-methoxyphenylacetic acid utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), potassium dihydrogen orthophosphate, and triethylamine, with detection at 280 nm. nih.gov This technique is sensitive enough to detect impurities at very low levels, making it suitable for quality assurance. nih.gov

HPLC is also used to determine the mole ratio of salt components when this compound is used to form salts with other compounds, such as in the case of pindolol (B1678383) 2-methoxyphenylacetate. tandfonline.com Furthermore, HPLC is employed to assess the purity of various this compound derivatives, with some standards reaching ≥99% purity as determined by this method. sigmaaldrich.com In some applications, preparative HPLC is used to isolate the compound for further study. mdpi.com

Table 1: HPLC Methods for this compound Analysis

Parameter 4-Methoxyphenylacetic acid 2-Methoxyphenylacetic acid
Column Hypersil C18 nih.gov Not Specified
Mobile Phase Acetonitrile-0.1 M potassium dihydrogen orthophosphate-triethylamine (40:59.95:0.05, v/v), pH 3.0 nih.gov Not Specified
Detection 280 nm nih.gov Not Specified

| Application | Reaction monitoring, purity assessment nih.gov | Determination of salt mole ratio tandfonline.com |

This table is based on available data and may not be exhaustive.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound. mdpi.comlibretexts.org It allows for the qualitative assessment of the conversion of reactants to products. In the synthesis of derivatives like 3-(3-methoxyphenyl)cyclopentanone (B1342685) from 3-methoxyphenylacetic acid, TLC is a viable method for tracking the reaction's progress. vulcanchem.com

The choice of the developing agent (mobile phase) is critical in TLC. For acidic compounds like this compound, adding a small amount of a carboxylic acid such as acetic or formic acid to the eluent can improve separation and prevent streaking of the spots on the TLC plate. libretexts.org Visualization of the separated spots is often achieved using an ultraviolet analyzer. mdpi.com

Gas Chromatography (GC) is another valuable technique for the analysis of this compound. nih.gov It is often used in conjunction with mass spectrometry (GC-MS) for the determination of the compound in various samples. For instance, GC-MS has been used to identify 4-methoxyphenylacetic acid in Illicium verum Hook. f. sigmaaldrich.com

The purity of certain this compound isomers, such as (R)-(-)-α-methoxyphenylacetic acid, can be assessed by GC, with some commercial standards reaching purities of ≥98.0%. avantorsciences.comvwr.com For analysis by GC, acidic metabolites are often derivatized to make them more volatile. nih.gov For example, a method for estimating acidic dopamine (B1211576) metabolites, including isomers of this compound, involves the formation of their trifluoroacetyl-hexafluoroisopropyl derivatives. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of this compound isomers. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. nih.govnih.gov

For 4-methoxyphenylacetic acid, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, and the methoxy (B1213986) group protons. nih.govrsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule. nih.govrsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.

Table 2: Representative ¹H and ¹³C NMR Data for 4-Methoxyphenylacetic acid in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR 7.19 d Aromatic CH
6.86 d Aromatic CH
3.79 s OCH₃
3.58 s CH₂
¹³C NMR 177.75 C=O
158.81 C-OCH₃ (aromatic)
130.37 Aromatic CH
125.34 C-CH₂ (aromatic)
114.04 Aromatic CH
55.23 OCH₃
40.09 CH₂

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the different vibrational modes of its functional groups. nih.govthermofisher.com

Key absorptions include a broad band for the O-H stretch of the carboxylic acid group, a sharp peak for the C=O (carbonyl) stretch, and bands corresponding to the C-O stretches of the ether and carboxylic acid groups, as well as aromatic C-H and C=C stretches. rsc.orgchemicalbook.com The solvent can have a significant effect on the IR spectrum, particularly on the hydrogen-bonded groups. rsc.org

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch Broad, ~3300-2500
Carbonyl C=O stretch ~1700
Ether C-O stretch ~1250
Aromatic Ring C=C stretch ~1600-1450
Aromatic Ring C-H stretch ~3100-3000

Note: The exact positions of the absorption bands can vary depending on the isomer and the sample preparation method (e.g., KBr pellet, thin film, or solution). nih.govrsc.orgnist.gov

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. In electron ionization (EI) mass spectrometry, 4-methoxyphenylacetic acid typically exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 166. nih.govmassbank.eu The fragmentation pattern provides valuable structural information. A prominent peak is often observed at m/z 121, corresponding to the loss of a carboxyl group (–COOH), which is a characteristic fragmentation for carboxylic acids. nih.govmassbank.eu Other significant fragments may appear at m/z 122, 91, and 167. nih.gov

In a study identifying phytotoxins from Rhizoctonia solani AG-3 TB, mass spectrometry was used to analyze a toxin compound. Using electrospray ionization in negative mode (ESI-), the [M-H]⁻ peak for the toxin, identified as 3-methoxyphenylacetic acid, was observed at m/z 165.0. mdpi.com This experimental value showed a very small relative error of -0.33 ppm when compared to the theoretical value for 3-methoxyphenylacetic acid, confirming its molecular formula as C₉H₁₀O₃. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the quantification of this compound derivatives in complex biological matrices. For instance, a validated LC-MS/MS method was developed to quantify 4-bromo-2,5-dithis compound (BDMPAA), a metabolite of 2C-B, in human plasma. nih.gov This method utilized electrospray ionization and demonstrated high accuracy, precision, and extraction recovery with minimal matrix effects. nih.gov Similarly, ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) has been employed in serum metabolomics to identify potential biomarkers, including 4-methoxyphenylacetic acid. biocrick.com

Table 1: Key Mass Spectrometry Data for this compound Isomers

IsomerIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)Source
4-Methoxyphenylacetic acidEI (+)166121, 122, 91, 167 nih.govmassbank.eu
3-Methoxyphenylacetic acidESI (-)165 ([M-H]⁻)Not specified mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule, providing information about its chromophores. The UV-Vis spectrum is influenced by the solvent and the specific isomer being analyzed.

In a study involving the titration of a zinc complex with R-methoxyphenylacetic acid, the UV-Vis spectra were recorded in a mixture of acetonitrile and water. rsc.org The results indicated that the complexation of the acid did not significantly alter the absorbance properties of the complex. rsc.org Another study monitored the photocatalyzed decarboxylation of 4-methoxyphenylacetic acid using UV-Vis spectroscopy. The reaction solution was monitored, and the absorbance spectra of the starting material and product were recorded. rsc.org

The UV-Vis spectrum of a complex containing this compound was recorded in a solution of acetonitrile/water with HEPES buffer. rsc.org For 2-methoxyphenylacetic acid, UV-Vis spectral data is available, though specific absorption maxima are not detailed in the provided context. nih.gov

Research on the synthesis of metal complexes with o-methoxyphenylacetic acid also employed UV-Vis spectroscopy for characterization, alongside other techniques. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of 4-methoxyphenylacetic acid has been determined to be monoclinic, belonging to the space group P2₁/c. ajchem-b.comajchem-b.com The unit cell parameters were reported as a = 16.268 Å, b = 5.858 Å, c = 9.157 Å, and β = 95.24°, with four molecules (Z=4) per unit cell. ajchem-b.comajchem-b.com The structure reveals the presence of intermolecular hydrogen bonds of the O-H···O type, which lead to the formation of centrosymmetric dimers with an R₂²(8) graph set motif. ajchem-b.comajchem-b.com These dimers are further linked by C-H···O intermolecular hydrogen bonds. ajchem-b.com

The crystal structure of 2-(2-methoxyphenyl)acetic acid has also been elucidated. It crystallizes in the orthorhombic space group Pbca, with unit cell parameters a = 14.2570 Å, b = 7.9250 Å, and c = 29.8796 Å, and contains sixteen molecules (Z=16) per unit cell. researchgate.net

In the context of resolving enantiomers, powder X-ray diffraction (XRD) was used to analyze the diastereomeric salts formed between α-methoxyphenylacetic acid and (R)-cyclohexylethylamine. The differing XRD patterns of the (S,S)- and (S,R)-salts confirmed that they crystallize in different structures. srce.hr

Table 2: Crystallographic Data for this compound Isomers

CompoundCrystal SystemSpace GroupUnit Cell ParametersZSource
4-Methoxyphenylacetic acidMonoclinicP2₁/ca = 16.268 Å, b = 5.858 Å, c = 9.157 Å, β = 95.24°4 ajchem-b.comajchem-b.com
2-(2-Methoxyphenyl)acetic acidOrthorhombicPbcaa = 14.2570 Å, b = 7.9250 Å, c = 29.8796 Å16 researchgate.net
(+)-Methoxyphenylacetic acidMonoclinicP 1 21/n 1a = 10.093 Å, b = 7.123 Å, c = 12.270 Å, β = 110.400°Not specified nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely employed to study the electronic structure and reactivity of methoxyphenylacetic acid and its derivatives. researchgate.netnih.govethernet.edu.et DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G**, are utilized to predict molecular geometries, vibrational frequencies, and electronic properties. worldscientific.com For instance, DFT calculations have been used to confirm bond lengths and angles observed in experimental crystal structures. The structural stability of isomers like 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid has been investigated using DFT, predicting non-planar forms as the lowest energy conformers. worldscientific.com Furthermore, DFT calculations have been instrumental in understanding the influence of substituents, such as the electron-donating methoxy (B1213986) group, on the electronic properties and reactivity of the phenyl ring. Theoretical investigations combining DFT with experimental data have provided detailed vibrational assignments for this compound isomers. worldscientific.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of this compound. The energies of these orbitals and their energy gap (HOMO-LUMO gap) provide insights into the molecule's ability to donate or accept electrons. researchgate.netrsc.org A smaller HOMO-LUMO gap generally indicates higher reactivity. For a related compound, N-(4-methoxyphenyl)-2-phenylacetamide, the HOMO-LUMO gap was calculated to be 4.2 eV, suggesting moderate reactivity. This type of analysis helps in predicting sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO across the molecule can reveal which atoms are most involved in electron donation and acceptance, respectively.

Binding Energy Calculations for Noncovalent Interactions

DFT calculations are also used to compute the binding energies associated with noncovalent interactions, such as hydrogen bonds and C–H···π interactions, which are crucial for understanding the supramolecular assembly in the solid state. researchgate.net These calculations help to quantify the strength of these interactions and their role in stabilizing the crystal structure. researchgate.net For example, in complexes of o-methoxyphenylacetic acid, the binding energies of noncovalent interactions have been calculated to understand the interplay between them. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its derivatives. frontiersin.org These simulations can model the interactions of the molecule with its environment, such as a solvent, over time. For instance, MD simulations can be used to study aggregation behavior in solvents like DMSO or methanol (B129727). In the context of drug design, MD simulations are valuable for assessing the stability of protein-ligand complexes, providing insights that go beyond the static picture offered by docking studies. frontiersin.org

Docking Studies for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. scirp.org This method is instrumental in understanding the interactions between this compound derivatives and their biological targets. researchgate.netjspae.com Docking studies have been performed to investigate the binding of this compound derivatives to various enzymes, including urease and tyrosine kinases. jspae.combrieflands.com These studies reveal key interactions, such as hydrogen bonds and pi-H interactions, between the ligand and the active site of the enzyme. jspae.com For example, docking studies of 3-methoxyphenylacetic acid with DNA showed multiple hydrogen acceptor and pi-H interactions. jspae.com The results of docking studies are often quantified by a docking score, which estimates the binding affinity, with more negative scores indicating stronger binding. scirp.orgjspae.com

Theoretical Studies on Radical Scavenging Potencies

Theoretical methods, particularly DFT, are used to investigate the radical scavenging potential of this compound and its metabolites. rroij.com These studies often focus on calculating parameters like bond dissociation enthalpy (BDE) to predict the ability of a molecule to donate a hydrogen atom to a radical, a key mechanism in antioxidant activity. rroij.commdpi.com For instance, 4-hydroxy-3-methoxyphenylacetic acid was found to have a moderate radical scavenging property with a calculated BDE of 76.9 kcal/mol. rroij.com Theoretical studies have also explored other mechanisms of radical scavenging, such as sequential proton loss electron transfer (SPLET) and single electron transfer-proton transfer (SET-PT). mdpi.comni.ac.rs Computational studies have suggested that for many phenolic compounds, the SPLET mechanism is favorable in polar solvents. mdpi.comni.ac.rs The radical scavenging potencies of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) have been examined, showing it to be a potent antioxidant. acs.org

Conformational Analysis and Stability Studies

Computational methods are essential for exploring the conformational landscape and stability of flexible molecules like this compound. researchgate.net Studies on α-methoxyphenylacetic acid have revealed a complex conformational landscape with multiple low-energy conformers identified through a combination of rotational spectroscopy and quantum-chemical calculations. researchgate.net These analyses help to understand the intramolecular dynamics and the subtle balance of non-covalent interactions that stabilize different conformers. researchgate.net DFT and ab initio calculations have been used to determine the relative stabilities of different conformers and to understand the conformational changes that occur upon complexation with ions. nih.govresearchgate.net For instance, theoretical calculations have provided evidence for the formation, structure, and stability of complexes between α-methoxyphenylacetic acid esters and barium(II) ions. nih.govresearchgate.net

Table of Computational Data for this compound and Related Compounds

Compound/ParameterMethod/Basis SetValueReference
4-Hydroxy-3-methoxyphenylacetic acid BDEDFT76.9 kcal/mol rroij.com
N-(4-methoxyphenyl)-2-phenylacetamide HOMO-LUMO GapDFT (B3LYP)4.2 eV
3-Methoxyphenylacetic acid Docking Score (vs. DNA)Docking-7.029 jspae.com
3-Chlorophenylacetic acid Docking Score (vs. DNA)Docking-7.809 jspae.com
3-Nitrophenylacetic acid Docking Score (vs. DNA)Docking-7.428 jspae.com
4-HPAA Derivative Docking Score (vs. GABA_A Receptor)AutoDock Vina-5.8 to -4.8 kcal/mol scirp.org
Diazepam Docking Score (vs. GABA_A Receptor)AutoDock Vina-7.1 kcal/mol scirp.org

Structure Activity Relationship Sar Studies

Impact of Substituent Positions on Biological Activity and Reactivity

The location of substituents on the phenylacetic acid framework is a critical determinant of biological activity. Research has shown that even minor positional changes can lead to significant shifts in potency and function.

For instance, in the development of fungicidal agents, the placement of a methoxy (B1213986) group at the α-position, combined with a substituted phenoxymethyl (B101242) group at the 2-position of the phenyl ring, results in strong fungicidal activity. jst.go.jppssj2.jp Conversely, introducing a substituted phenoxy group at the same 2-position leads to a dramatic decrease in this activity. jst.go.jppssj2.jp This highlights the specific spatial requirements for effective interaction with the fungal target.

Furthermore, studies on aryl acetamide (B32628) triazolopyridazines have demonstrated that while 2-substituted compounds are generally inactive, substitutions at the 3- and 4-positions can significantly modulate potency. nih.gov The addition of a fluorine atom to the 4-position of a phenylacetic acid derivative can increase potency by more than tenfold compared to the non-fluorinated equivalent. nih.gov This "fluorine effect" is a key driver for enhancing activity against certain parasites. nih.gov The phytotoxins m-hydroxyphenylacetic acid and m-methoxyphenylacetic acid, produced by the fungus Rhizoctonia solani, are positional isomers whose specific biological activities are used to develop bioassays for disease resistance. acs.orgmedchemexpress.comglpbio.com

The reactivity of the molecule is also governed by substituent position. For example, the chlorosulfonyl group in [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid is highly reactive and can form covalent bonds with proteins and enzymes, leading to their inhibition. The specific placement of this group is essential for its targeted reactivity.

Table 1: Impact of Substituent Position on Biological Activity
Base CompoundSubstituent and PositionObserved Biological ActivityReference
Phenylacetic Acid Derivativeα-methoxy group and 2-phenoxymethyl groupStrong fungicidal activity jst.go.jppssj2.jp
Phenylacetic Acid Derivative2-phenoxy groupVery weak fungicidal activity jst.go.jppssj2.jp
Phenylacetamide Derivative4-fluoro group18-fold increase in potency against C. parvum compared to unsubstituted phenyl nih.gov
Phenylacetic Acid Derivative4-fluoro groupGreater than 10-fold improvement in potency compared to non-fluorinated analogs
Aryl Acetamide Triazolopyridazine2-substitutedInactive nih.gov

Lipophilicity and its Influence on Biological Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a crucial parameter influencing its pharmacokinetic and pharmacodynamic properties. The methoxy group (-OCH₃) on the phenyl ring of methoxyphenylacetic acid enhances the molecule's lipophilicity. solubilityofthings.com This characteristic can significantly influence its biological activity by affecting its ability to cross cell membranes and interact with lipophilic pockets in target enzymes. solubilityofthings.com

In studies of 4-methoxyphenylacetic acid esters as enzyme inhibitors, it is assumed that lipophilic interactions between the compound and the enzyme are a primary driver of the inhibitory activity. nih.govbiocrick.com Similarly, the herbicidal efficacy of certain alkanoate derivatives has been shown to be markedly influenced by hydrophobicity. pssj2.jp However, the relationship is not always straightforward. In one study of aryl acetamide triazolopyridazines, no strong correlation was found between the calculated lipophilicity (cLogP) and the effective concentration (EC₅₀), suggesting that for this specific series of compounds, changes in the tail group did not significantly affect cell and membrane permeability. nih.gov

Correlation between Molecular Structure and Enzyme Inhibition Potency

A direct correlation exists between the molecular structure of this compound derivatives and their potency as enzyme inhibitors. This is particularly evident in studies targeting lipoxygenases, a family of enzymes involved in inflammatory pathways.

A series of 4-methoxyphenylacetic acid esters were designed as inhibitors of soybean 15-lipoxygenase (SLO). nih.govbiocrick.com Docking studies revealed that the carbonyl group of these esters orients toward the Fe(III)-OH moiety within the enzyme's active site, where it is stabilized by a hydrogen bond. nih.govbiocrick.com This specific molecular interaction is key to their inhibitory function. Compounds 7d and 7e in this series demonstrated potent inhibition with IC₅₀ values of 3.8 µM and 1.9 µM, respectively. nih.govbiocrick.com

The introduction of a reactive functional group can also confer potent enzyme inhibition. Derivatives of [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid have been shown to inhibit specific kinases. The mechanism involves the chlorosulfonyl group forming a covalent bond with nucleophilic sites on the enzyme, leading to irreversible inhibition. Furthermore, methoxy-substituted analogues of 2-hydroxyphenylacetic acid generally show enhanced tyrosinase inhibition, indicating that the methoxy group contributes favorably to the binding interaction.

Table 2: Enzyme Inhibition by this compound Derivatives
Compound/DerivativeTarget EnzymeInhibition Data (IC₅₀)Reference
4-Methoxyphenylacetic acid ester (Compound 7d)Soybean 15-lipoxygenase (SLO)3.8 µM nih.govbiocrick.com
4-Methoxyphenylacetic acid ester (Compound 7e)Soybean 15-lipoxygenase (SLO)1.9 µM nih.govbiocrick.com
Derivatives of [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acidSpecific KinasesSignificant inhibition reported
2,3-Dithis compound (DMAPAA)Antioxidant Activity15 µM
DMAPAA Benzamide Derivative AAntioxidant Activity10 µM
DMAPAA Benzamide Derivative BAntioxidant Activity12 µM

Comparative Studies with Structurally Similar Compounds

Comparing this compound to structurally similar compounds provides valuable insights into the specific contributions of its functional groups.

A study comparing the antioxidant activity of buckwheat flavonoids and their metabolites found that 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) had an antioxidant activity five times higher than 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid). csic.es This suggests that the two adjacent hydroxyl groups (a catechol moiety) in 3,4-DHPAA are more effective at scavenging free radicals than the combination of a hydroxyl and a methoxy group. csic.es

Similarly, a comparison of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid with its analogues reveals the importance of each substituent. For example, removing the α-methoxy group to give 2-Hydroxyphenylacetic acid results in a compound with known anti-inflammatory and antioxidant properties. The positional isomer 2,3-dithis compound is often studied in comparison to the more researched 3,4- and 3,5-dithis compound isomers, highlighting how the arrangement of methoxy groups influences properties and applications.

Table 3: Comparative Activity of Structurally Similar Compounds
CompoundKey Structural Feature(s)Noted Biological/Chemical PropertyReference
4-hydroxy-3-methoxyphenylacetic acid (Homovanillic Acid)4-hydroxy, 3-methoxy substitutionLower antioxidant activity compared to 3,4-DHPAA csic.es
3,4-dihydroxyphenylacetic acid (3,4-DHPAA)3,4-dihydroxy substitution (catechol)5-fold higher antioxidant activity than homovanillic acid csic.es
2-Hydroxyphenylacetic acid2-hydroxy substitution, no α-methoxy groupAnti-inflammatory and antioxidant properties
2-(2-Hydroxyphenyl)-2-methoxyacetic acid2-hydroxy substitution, α-methoxy groupInvestigated for antimicrobial and antioxidant properties
(R)-(-)-2-Methoxy-2-phenylacetic acidPhenyl group (no hydroxyl), α-methoxy groupUsed as a chiral resolving agent

Applications in Advanced Organic Synthesis and Materials

Intermediate in Pharmaceutical Development

The compound is a crucial starting material or intermediate in the synthesis of numerous pharmaceutical agents. guidechem.comchemimpex.coma2bchem.comchemimpex.com Its structural framework is a key component in several classes of drugs, underscoring its importance in medicinal chemistry.

Methoxyphenylacetic acid serves as a precursor in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.coma2bchem.com For instance, 4-methoxyphenylacetic acid is utilized in the production of NSAIDs like Diclofenac. a2bchem.com The synthesis involves reacting 4-methoxyphenylacetic acid with specific reagents and catalysts to create the active pharmaceutical ingredients. a2bchem.com The chiral nature of some this compound derivatives is particularly valuable in producing enantiomerically pure NSAIDs, which can enhance therapeutic effects and minimize side effects. chemimpex.com Research has also explored derivatives of 2-(4-methoxyphenyl)acetic acid for their potential anti-inflammatory properties. solubilityofthings.com

This compound is an important intermediate in the development of analgesic (pain-relieving) medications. chemimpex.comchemimpex.com Both (R)-(-)-α-Methoxyphenylacetic acid and (S)-(+)-Methoxyphenylacetic acid are used in the synthesis of pharmaceuticals targeting pain relief. chemimpex.comchemimpex.com Its derivatives are also being investigated for their potential analgesic effects. cymitquimica.com For example, 2-(4-Chloro-2-methoxyphenyl)acetic acid is a key intermediate in developing analgesic medications, with studies showing that novel analgesics synthesized from it have improved efficacy.

A significant application of this compound is its role as a key intermediate in the synthesis of the antidepressant drug Venlafaxine. guidechem.comgoogleapis.com Synthetic routes to Venlafaxine often involve the condensation of cyclohexanones with 4-methoxyphenylacetic acid or its derivatives like 4-methoxyphenylacetonitrile. googleapis.comgoogleapis.com One improved method for synthesizing Venlafaxine starts with p-methoxyphenylethyl-acid, which is converted to an acyl chloride and then reacted with N,N-dimethylamine to form an amide, ultimately yielding Venlafaxine. nih.gov

Building Block in Agrochemical Synthesis

This compound and its derivatives are employed as building blocks in the creation of various agrochemicals, including herbicides and pesticides. chemimpex.comlookchem.com For instance, 3-chloro-4-methoxyphenylacetic acid is a crucial component in the production of these agricultural chemicals, contributing to crop protection. lookchem.com Similarly, (S)-(+)-Methoxyphenylacetic acid and 3-methoxyphenylacetic anhydride (B1165640) are utilized in the formulation of herbicides and pesticides. chemimpex.comevitachem.com

Precursor in Fine Chemical Production

As a versatile organic compound, this compound serves as a precursor in the production of various fine chemicals. google.com These include esters and other derivatives used in industries such as fragrances and dyes. a2bchem.com The reactivity of its carboxylic acid group allows for transformations into esters and amides, expanding its utility in fine chemical synthesis. guidechem.com

Synthesis of Complex Organic Molecules

This compound is a valuable reagent in organic synthesis, enabling the construction of complex organic molecules. guidechem.comchemimpex.comlookchem.comevitachem.com Its chemical properties and reactivity make it an essential component in a wide range of synthetic pathways. lookchem.com The carboxylic acid group can undergo various reactions like esterification and amidation, while the aromatic ring can be subject to further functionalization. guidechem.comcymitquimica.com For example, it can be used to synthesize hydroxylated (E)-stilbenes by reacting with substituted benzaldehydes. chemicalbook.com

Role in Peptide Synthesis

This compound and its derivatives serve as valuable precursors in the specialized field of peptide synthesis, particularly in the construction of novel tools for solid-phase peptide synthesis (SPPS). Their application is exemplified in the design and synthesis of advanced backbone amide linkers, which are crucial for anchoring peptides to a solid support and enabling the synthesis of C-terminally modified or cyclic peptides.

Research has demonstrated the utility of 3-methoxyphenylacetic acid as a key starting material for the creation of a trialkoxynaphthalene-based backbone amide linker, designated as NAL-3. kiku.dkrsc.org Handles, or linkers, that possess an aldehyde functionality allow for the anchoring of the initial amino acid to the resin through reductive amination. kiku.dkrsc.org This method of attachment via a backbone amide of the growing peptide chain offers significant advantages, including facile access to peptides with modified C-termini and the formation of cyclic peptide structures. kiku.dkrsc.org

The synthesis of the core structure of the NAL-3 handle, a trialkoxynaphthaldehyde, was accomplished in a multi-step sequence starting from 3-methoxyphenylacetic acid. kiku.dkrsc.org A critical step in this synthetic route involves a regioselective, methanesulfonic acid-catalyzed ring-closing reaction to form the naphthalene (B1677914) scaffold. kiku.dkrsc.org

A model dipeptide was successfully assembled on a solid support utilizing the NAL-3 handle. kiku.dk The process involved anchoring the NAL-3 handle to an aminomethylated polystyrene resin. kiku.dkrsc.org The subsequent assembly of a dipeptide, followed by cleavage under acidic conditions, was studied to evaluate the linker's performance. kiku.dk Interestingly, the trialkoxynaphthaldehyde-based handle demonstrated lower acid lability compared to its dialkoxynaphthaldehyde counterparts. kiku.dkrsc.org This finding has important implications for handle design in solid-phase peptide synthesis, suggesting that the electronic properties conferred by the methoxy (B1213986) substitution pattern influence the stability and cleavage characteristics of the linker. kiku.dk

Furthermore, derivatives such as 2-Amino-2-(4-methoxyphenyl)acetic acid are recognized as important compounds in their own right for applications in peptide synthesis and medicinal chemistry. The interest in phenylglycine derivatives, to which this compound is structurally related, has been spurred by their presence in glycopeptide antibiotics, motivating the development of efficient synthetic methods for their incorporation into peptides.

The table below outlines the key reagents and their roles in the context of utilizing this compound derivatives in peptide synthesis.

Compound/ReagentRole in Peptide Synthesis ContextReference
3-Methoxyphenylacetic acidStarting material for the synthesis of the NAL-3 backbone amide linker. kiku.dkrsc.org
NAL-3 HandleA trialkoxynaphthalene-based linker for solid-phase peptide synthesis, enabling backbone amide anchoring. kiku.dkrsc.org
Aminomethylated polystyreneSolid support (resin) to which the NAL-3 handle is attached. kiku.dkrsc.org
HBTUCoupling agent used to anchor the NAL-3 handle to the aminomethylated resin. kiku.dk
TFA in CH2Cl2Acidic solution used for the cleavage of the synthesized peptide from the NAL-3 handle. kiku.dk
2-Amino-2-(4-methoxyphenyl)acetic acidA phenylglycine derivative used as a building block in peptide synthesis.

This specific application highlights how this compound can be a foundational molecule for creating sophisticated tools that advance the capabilities of solid-phase peptide synthesis.

Role As a Metabolite and Biomarker Research

Endogenous Metabolite Identification

Methoxyphenylacetic acid has been identified as an endogenous metabolite in humans, found in plasma, urine, and cerebrospinal fluid. medchemexpress.comhmdb.ca It is also considered a metabolite of the fungus Aspergillus niger. nih.gov The compound is structurally a monocarboxylic acid and a monomethoxybenzene. hmdb.canih.gov Specifically, it is recognized as 4-methoxyphenylacetic acid, a 4-O-methylated catecholamine metabolite. hmdb.ca Its presence in human bodily fluids indicates its involvement in normal metabolic processes.

Metabolomic Profiling for Disease Biomarkers

Metabolomic studies have increasingly focused on identifying unique metabolic signatures for various diseases, with this compound emerging as a compound of interest. nih.gov Metabolomic profiling aims to detect and quantify small molecule metabolites in biological samples to discover biomarkers for disease diagnosis and to understand pathological processes. nih.govjofph.com

Research has highlighted 4-methoxyphenylacetic acid as a potential plasma and urinary biomarker for the early detection of non-small cell lung cancer (NSCLC). medchemexpress.comutppublishing.comnih.gov Studies have shown that its levels are significantly different between NSCLC patients and healthy individuals. utppublishing.comnih.gov

One study involving the analysis of 254 metabolites in plasma identified 4-methoxyphenylacetic acid, along with cortisol and cortisone, as having high sensitivity and specificity for discriminating between NSCLC patients and healthy controls. nih.gov Another investigation focused on urinary metabolites found that the relative concentration of 4-methoxyphenylacetic acid was significantly different in NSCLC patients. utppublishing.comnih.govutppublishing.com The receiver operating characteristic (ROC) analysis for urinary 4-methoxyphenylacetic acid yielded a sensitivity of 82.1% and a specificity of 88.2%. utppublishing.comutppublishing.com Furthermore, when combined with specific microRNAs in a composite biomarker panel, the sensitivity and specificity for detecting early-stage NSCLC approached 100%. utppublishing.comnih.govutppublishing.com These findings suggest that 4-methoxyphenylacetic acid, as part of a biomarker panel, could be a highly specific and sensitive non-invasive tool for the early detection of NSCLC. utppublishing.comnih.govutppublishing.com It has been suggested that 2-(4-Methoxyphenyl)acetic acid may have a protective role in preventing the development of lung cancer. medchemexpress.comchemsrc.com

Table 1: Performance of 4-Methoxyphenylacetic Acid as a Biomarker for NSCLC

Sample Type Metric Value Reference
Urine Sensitivity 82.1% utppublishing.comutppublishing.com
Urine Specificity 88.2% utppublishing.comutppublishing.com
Urine AUC 0.85 utppublishing.comutppublishing.com
Plasma - High sensitivity and specificity nih.gov

Involvement in Catecholamine Metabolism

4-Methoxyphenylacetic acid is recognized as a metabolite related to catecholamine metabolism. hmdb.cathegoodscentscompany.com Specifically, it is a 4-O-methylated metabolite. hmdb.ca The metabolism of catecholamines, such as dopamine (B1211576), involves enzymes like monoamine oxidase and catechol-O-methyltransferase (COMT), leading to the formation of various metabolites. wikipedia.org For instance, homovanillic acid is a major metabolite of dopamine. wikipedia.org The presence of 4-methoxyphenylacetic acid in cerebrospinal fluid and brain tissue further supports its connection to neurotransmitter metabolism within the central nervous system. hmdb.cathegoodscentscompany.com

Plant Metabolite and Growth Regulation

Beyond its role in humans, this compound is also known as a plant metabolite. hmdb.canih.gov It has been shown to act as a plant growth retardant, with studies demonstrating its ability to inhibit the germination of cress and lettuce seeds. hmdb.canih.gov The compound and its derivatives are produced by the fungus Rhizoctonia solani and are thought to be involved in the infection process in plants. tandfonline.com For example, 3-Methoxyphenylacetic acid, a derivative, has been identified as a phytotoxin produced by this fungus. medchemexpress.commdpi.com Phenylacetic acid (PAA), a related compound, is known to have auxin-like activity, stimulating callus formation and lateral root induction. mdpi.com However, at certain concentrations, PAA and its derivatives, including this compound, can inhibit plant growth, causing root and shoot necrosis in species like tomato. tandfonline.com

Phytotoxicological Research

Identification as a Phytotoxin from Fungal Pathogens

Methoxyphenylacetic acid, specifically the 3-methoxy isomer (3-MOPAA), has been identified as a phytotoxin produced by the soil-borne fungus Rhizoctonia solani. nih.govmedchemexpress.comglpbio.com This pathogenic fungus is responsible for a variety of crop diseases. nih.govbohrium.com For instance, the anastomosis group AG-3 TB of R. solani causes tobacco target spot disease, leading to significant losses in tobacco yield and quality. nih.govmdpi.com

Researchers have isolated and identified this compound from culture filtrates of R. solani. acs.org For example, 3-MOPAA was identified as a key toxin in R. solani AG-3 TB. nih.gov Similarly, m-methoxyphenylacetic acid was isolated from R. solani found on infected soybeans. acs.org The identification process for these compounds has involved various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), infrared absorption spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR). nih.govbohrium.com

Other phytotoxins have also been identified from different anastomosis groups of R. solani, including phenylacetic acid (PAA), o-hydroxy-phenylacetic acid, and m-hydroxy-phenylacetic acid. mdpi.comfrontiersin.org

Pathogenic Mechanisms in Plant Diseases

The pathogenic mechanism of this compound involves its function as a toxin that contributes to the development of disease symptoms in host plants. mdpi.com As a phytotoxin, it is a low molecular weight secondary metabolite that can disrupt plant cellular functions. mdpi.com Pathogens like R. solani secrete these toxins to damage plant tissues, overcome host defenses, and manipulate the plant's metabolism to facilitate infection. mdpi.com

Effects on Plant Tissues (e.g., Necrosis, Chlorosis)

Exogenous application of purified this compound has been demonstrated to cause visible damage to plant tissues. A primary effect observed is necrosis, which is the death of plant cells, leading to the formation of lesions. nih.govbohrium.com

In laboratory studies, applying 3-MOPAA to tobacco leaves resulted in the development of necrotic lesions around the point of inoculation. nih.govmdpi.comfrontiersin.org The size of these lesions was found to be dependent on the concentration of the applied toxin. mdpi.comfrontiersin.org For instance, one study noted that lesion diameters on tobacco leaves increased with higher concentrations of 3-MOPAA. mdpi.com

Another observed effect is chlorosis, a condition where leaves produce insufficient chlorophyll, leading to a yellowing of the leaves. nih.gov The application of 3-MOPAA has been shown to cause chlorosis in tobacco leaves within 24 hours of application. nih.gov Furthermore, toxin extractions from R. solani containing these compounds can damage chlorophyll. mdpi.com

The table below summarizes the observed effects of different concentrations of 3-MOPAA on tobacco leaves.

Concentration of 3-MOPAAObserved Effect on Tobacco LeavesReference
1 mg/mLNecrotic lesion with a diameter of 0.383 ± 0.0894 cm mdpi.com
2 mg/mLNecrotic lesions frontiersin.orgresearchgate.net
4 mg/mLNecrotic lesion with a diameter of 0.654 ± 0.213 cm mdpi.com

Role in Inhibiting Seed Germination and Radicle Growth

Research has shown that this compound and related compounds can inhibit seed germination and the subsequent growth of the radicle (the embryonic root). Toxin extractions from R. solani AG-3 TB, which contain 3-MOPAA, have been found to significantly inhibit the radicle elongation of tobacco seeds, with one study reporting an inhibition rate of 93.14%. mdpi.com

Other isomers of this compound have also demonstrated inhibitory effects. For example, 4-methoxyphenylacetic acid has been found to inhibit the germination of cress and lettuce seeds. hmdb.cachemicalbook.comnih.gov The inhibitory effects of these compounds are a key aspect of their phytotoxicity, preventing the successful establishment of new plants.

Biosynthetic Pathways of Phytotoxins

The biosynthesis of this compound in fungal pathogens like R. solani is believed to be closely linked to the metabolic pathways of other related compounds, particularly phenylacetic acid (PAA). nih.govbohrium.com It is proposed that 3-MOPAA is a derivative of PAA. nih.govbohrium.com

The conversion of PAA to its hydroxylated and methoxylated derivatives, such as o-hydroxy-phenylacetic acid, m-hydroxy-phenylacetic acid, and 3-MOPAA, is likely carried out by specific enzymes. nih.govmdpi.com These enzymes are thought to include hydroxylases and methylases. nih.govmdpi.com The expression levels of key enzyme genes involved in the PAA synthesis pathway have been observed to increase dramatically during infection by R. solani AG-3 TB, coinciding with the production of 3-MOPAA. nih.gov This suggests a direct biosynthetic link between PAA and 3-MOPAA, where blocking the synthesis of PAA could potentially prevent the formation of this phytotoxin. bohrium.com

Q & A

Q. What are the recommended storage conditions and handling precautions for methoxyphenylacetic acid in laboratory settings?

this compound should be stored in tightly closed, light-protected glass containers at room temperature (preferably cool) in a well-ventilated area. It is stable under recommended storage conditions but degrades upon exposure to heat, moisture, strong acids/alkalis, and oxidizing agents . Handling requires local exhaust ventilation, personal protective equipment (gloves, lab coat), and avoidance of dust generation. Contaminated surfaces should be cleaned with dry absorbents (e.g., sand) to prevent environmental discharge .

Q. How can this compound be synthesized, and what are its key physicochemical properties?

A common synthesis route involves palladium-catalyzed carbonylation of benzyl chlorides, followed by hydrolysis with sodium hydroxide (50°C, 10 hours) and acidification to pH 2–3 using HCl . Key properties include:

PropertyValueReference
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
Melting Point69–71°C
Boiling Point165°C at 18 mmHg
SMILESCOC(C(O)=O)c1ccccc1

Q. What toxicological data are available for this compound?

Acute toxicity studies in mice report an oral LD₅₀ of 63 mg/kg . However, comprehensive toxicological data (e.g., skin/eye irritation, chronic exposure effects) are largely absent from safety data sheets . Researchers should treat the compound as hazardous and adhere to standard laboratory safety protocols.

Advanced Research Questions

Q. How is this compound utilized in chiral resolution and stereochemical analysis?

this compound serves as a chiral derivatizing agent in NMR spectroscopy to determine the absolute configuration of secondary alcohols. Its enantiomers form diastereomeric esters with target alcohols, producing distinct splitting patterns in ¹H or ¹⁹F NMR spectra . Additionally, it has been used in Dutch Resolution, a method for chiral separations, where it acts as a nucleation inhibitor to enhance enantiomeric crystallization .

Q. What role does this compound play in metabolic and neuropharmacological studies?

In rat models, α-methoxyphenylacetic acid was identified as a brain-incorporating component affecting nucleotide metabolism, glutathione pathways, and antioxidant capacity. This suggests its potential role in modulating neuronal energy metabolism and oxidative stress responses . Methodologically, its detection in biological matrices (e.g., plasma, cerebrospinal fluid) requires high-resolution LC-MS/MS due to low endogenous concentrations .

Q. How can researchers address contradictions in stability data for this compound?

While safety data sheets indicate stability under recommended storage conditions , decomposition products are not fully characterized. To resolve ambiguities:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Use thermogravimetric analysis (TGA) to assess thermal degradation thresholds.
  • Cross-reference with regulatory guidelines (e.g., ICH Q1A) for protocol design .

Methodological Considerations

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

TechniqueApplicationExample DataReference
HPLC-MS/MS Quantification in biological matricesm/z 329.0513 ([M-H]⁻)
¹H/¹⁹F NMR Stereochemical analysisδ 3.4 ppm (OCH₃), δ 4.2 ppm (CH)
X-ray Crystallography Confirming crystal structure of enantiomersSpace group P2₁2₁2₁

Q. How can synthetic impurities in this compound be identified and mitigated?

Common impurities include residual benzyl chloride precursors or oxidation byproducts. Mitigation strategies:

  • Purify via recrystallization (ethanol/water).
  • Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1).
  • Validate purity with differential scanning calorimetry (DSC) to confirm sharp melting points .

Data Gaps and Future Directions

  • Toxicological Profiling : No data on chronic exposure, reproductive toxicity, or ecotoxicology are available .
  • Metabolic Pathways : The sulfation and glucuronidation pathways of this compound derivatives require further elucidation .
  • Advanced Applications : Explore its use in asymmetric catalysis or as a ligand in metal-organic frameworks (MOFs).

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Methoxyphenylacetic acid

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